(E)-2-(perfluoroprop-1-enyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5F5O2 |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-[(E)-1,2,3,3,3-pentafluoroprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/b8-7+ |
InChI Key |
CUOKTXDAPACOKH-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C(/C(F)(F)F)\F)/F)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of E 2 Perfluoroprop 1 Enyl Benzoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group in (E)-2-(perfluoroprop-1-enyl)benzoic acid is the primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and various coupling reactions. The perfluoropropenyl substituent, due to its inductive effect, enhances the acidity of the carboxylic acid, thereby influencing its reactivity in these transformations. studymind.co.ukijesm.co.in
Esterification and Amidation Reactions
This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield the corresponding esters. chemguide.co.ukijstr.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com The increased electrophilicity of the carbonyl carbon, a consequence of the electron-withdrawing perfluoropropenyl group, facilitates this reaction. youtube.com
Similarly, amidation can be achieved by reacting the carboxylic acid with amines. rsc.org Direct condensation of the carboxylic acid and an amine is possible, often requiring high temperatures or the use of coupling agents to activate the carboxyl group. ibs.re.krresearchgate.net Common coupling agents include carbodiimides or reagents that convert the carboxylic acid into a more reactive intermediate, such as an acyl halide or anhydride. The general schemes for these reactions are presented below:
Esterification: (E)-2-(CF3CF=CF)C6H4COOH + R'OH ⇌ (E)-2-(CF3CF=CF)C6H4COOR' + H2O
Amidation: (E)-2-(CF3CF=CF)C6H4COOH + R'R''NH → (E)-2-(CF3CF=CF)C6H4CONR'R'' + H2O
| Reactant | Product | Reaction Conditions |
| Alcohol (R'OH) | Ester | Acid catalyst, Heat |
| Amine (R'R''NH) | Amide | Coupling agent or Heat |
Decarboxylation Pathways
Decarboxylation of benzoic acid derivatives, which involves the removal of the carboxyl group as carbon dioxide, typically requires harsh conditions such as high temperatures and the presence of a catalyst like copper or heating with soda lime. libretexts.org The stability of the resulting aryl anion or radical intermediate is a crucial factor. While specific studies on the decarboxylation of this compound are not extensively documented, the presence of the electron-withdrawing perfluoropropenyl group is expected to destabilize a potential carbanion intermediate, making ionic decarboxylation challenging. However, radical decarboxylation pathways, potentially initiated by photoredox catalysis or other radical initiators, could be viable. nih.govorganic-chemistry.org Recent advancements have shown that decarboxylation of certain aromatic carboxylic acids can be achieved under milder conditions. nih.govgoogle.com
Activation and Coupling Reactions
The carboxylic acid functionality can be activated to facilitate coupling reactions. Conversion to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), transforms the hydroxyl group into a good leaving group, creating a highly reactive acyl electrophile. This activated intermediate can then readily react with a wide range of nucleophiles in various coupling reactions, such as Friedel-Crafts acylation or the formation of ketones.
Furthermore, the carboxyl group can direct ortho-C-H activation, enabling the introduction of new functional groups at the position adjacent to the carboxylate. nih.gov While the existing perfluoropropenyl group already occupies one ortho position, this type of reactivity could be explored for further functionalization of the aromatic ring. Palladium-catalyzed decarboxylative coupling reactions represent another modern synthetic route where the carboxylic acid is replaced by another functional group.
Reactivity of the (E)-Perfluoroprop-1-enyl Moiety
The (E)-perfluoroprop-1-enyl group is a highly electron-deficient alkene due to the strong inductive effect of the fluorine atoms. This electronic property governs its reactivity, making it susceptible to nucleophilic attack while being relatively unreactive towards electrophiles.
Electrophilic and Nucleophilic Additions to the Fluoroalkene
Electrophilic Addition: Typical electrophilic addition reactions that are characteristic of electron-rich alkenes, such as the addition of halogens or hydrohalic acids, are generally not favored for perfluoroalkenes. ochemtutor.combyjus.comwikipedia.org The electron-poor nature of the double bond repels electrophiles, making such reactions energetically unfavorable. libretexts.orgchemistrysteps.com
Nucleophilic Addition: In contrast, the (E)-perfluoroprop-1-enyl moiety is highly susceptible to nucleophilic attack. libretexts.orgwikipedia.org The carbon atoms of the double bond are electrophilic, readily reacting with a variety of nucleophiles. The addition of a nucleophile (Nu⁻) typically occurs at the internal carbon of the double bond, followed by either elimination of a fluoride (B91410) ion (addition-elimination) or protonation to yield a saturated product. This reactivity is a hallmark of electron-deficient alkenes. wikipedia.org
Mechanism of Nucleophilic Vinylic Substitution: (E)-2-(CF3CF=CF)C6H4COOH + Nu⁻ → [Intermediate Adduct] → (E)-2-(CF3CF=C(Nu))C6H4COOH + F⁻
| Reagent Type | Reactivity with (E)-Perfluoroprop-1-enyl Moiety |
| Electrophiles (e.g., Br₂, HBr) | Generally unreactive |
| Nucleophiles (e.g., RO⁻, R₂NH, RSH) | Reactive, undergoes addition or addition-elimination |
Stereospecific Transformations of the (E)-Double Bond
The (E)-geometry of the perfluoroprop-1-enyl double bond can influence the stereochemical outcome of addition reactions. Reactions that proceed through a concerted mechanism or involve the formation of a cyclic intermediate are often stereospecific. masterorganicchemistry.comkhanacademy.org For instance, certain cycloaddition reactions or additions involving specific reagents can lead to products with a defined stereochemistry that is dependent on the starting (E)-isomer.
Reactions Involving C-F Bond Activation and Functionalization
The perfluoropropenyl group, -CF=CFCF3, possesses several carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. However, under specific conditions, these bonds can be activated and functionalized, offering pathways to novel molecular architectures. Recent advances in catalysis have provided methods for the transformation of C-F bonds in polyfluoroarenes and perfluoroalkenes. rsc.orgnih.gov These methodologies can be extrapolated to predict the potential reactivity of this compound.
Radical-based C-F bond activation, often initiated by photoredox catalysis, has emerged as a powerful tool. rsc.orgnih.gov In the context of the target molecule, single-electron reduction of the electron-deficient perfluoropropenyl group could generate a radical anion, which may then eliminate a fluoride ion to form a vinyl radical. This reactive intermediate could then participate in a variety of bond-forming reactions.
Transition-metal catalysis, particularly with low-valent metals, is another prominent strategy for C-F bond activation. researchgate.netmdpi.com Complexes of nickel, palladium, or copper could potentially insert into a C-F bond of the perfluoropropenyl group, leading to a variety of cross-coupling reactions. The regioselectivity of such a process would be influenced by the electronic and steric environment of the individual C-F bonds.
Table 1: Predicted C-F Bond Functionalization Reactions
| Reaction Type | Potential Reagents and Conditions | Expected Product Type |
|---|---|---|
| Hydrodefluorination | H-donors, photoredox catalyst, visible light | Partially fluorinated propenylbenzoic acid |
| Arylation | Aryl boronic acids, Pd catalyst, base | Aryl-substituted fluoropropenylbenzoic acid |
| Alkylation | Alkyl Grignard reagents, Ni or Fe catalyst | Alkyl-substituted fluoropropenylbenzoic acid |
It is important to note that the vinylic C-F bonds are generally more reactive than the allylic C-F bonds of the trifluoromethyl group.
Transformations of the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the perfluoropropenyl group. Both of these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.orglibretexts.org
The carboxylic acid group is a well-known meta-director. wikipedia.orgnih.gov The perfluoropropenyl group, due to the high electronegativity of the fluorine atoms, exerts a strong electron-withdrawing inductive effect (-I) and is also expected to be a meta-directing group. nih.gov Therefore, electrophilic attack on the aromatic ring is predicted to occur predominantly at the positions meta to both substituents, namely the 4- and 6-positions. However, given the significant deactivation of the ring, harsh reaction conditions would likely be required to effect any substitution. libretexts.org
Table 2: Predicted Electrophilic Aromatic Substitution Outcomes
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (E)-4-nitro-2-(perfluoroprop-1-enyl)benzoic acid and (E)-6-nitro-2-(perfluoroprop-1-enyl)benzoic acid |
| Halogenation | Br₂, FeBr₃ | (E)-4-bromo-2-(perfluoroprop-1-enyl)benzoic acid and (E)-6-bromo-2-(perfluoroprop-1-enyl)benzoic acid |
Friedel-Crafts alkylation and acylation reactions are unlikely to be successful due to the strong deactivation of the aromatic ring.
Potential for Ortho-Functionalization (Adjacent to Carboxylic Acid)
Despite the deactivating nature of the carboxylic acid group in electrophilic substitutions, it can act as a powerful directing group for ortho-C-H functionalization through transition-metal catalysis. nih.govresearchgate.netlabxing.comsemanticscholar.orgnih.gov This approach involves the formation of a metallacyclic intermediate, which selectively activates the C-H bond at the ortho position. A wide range of transformations can be achieved through this strategy, including arylation, alkenylation, and alkylation.
For this compound, the carboxylic acid group could direct the functionalization to the C-H bond at the 3-position. This would provide a route to a variety of 2,3-disubstituted benzoic acid derivatives that would be difficult to access through classical methods.
Table 3: Potential Carboxylate-Directed Ortho-Functionalization Reactions
| Reaction Type | Potential Catalyst and Reagents | Expected Product |
|---|---|---|
| Arylation | Pd(OAc)₂, aryl halide, oxidant | (E)-3-aryl-2-(perfluoroprop-1-enyl)benzoic acid |
| Alkenylation | [RhCp*Cl₂]₂, alkene, base | (E)-3-alkenyl-2-(perfluoroprop-1-enyl)benzoic acid |
| Alkylation | Ru(p-cymene)Cl₂]₂, alkyl halide, base | (E)-3-alkyl-2-(perfluoroprop-1-enyl)benzoic acid |
The success of these reactions would depend on the compatibility of the perfluoropropenyl group with the specific catalytic system employed.
Multi-Component Reactions and Cascade Processes Involving the Compound
The electron-deficient nature of the perfluoropropenyl group makes this compound a potential substrate for multi-component reactions (MCRs) and cascade processes, particularly those involving nucleophilic additions. nih.govrsc.orgnih.govacs.orgmdpi.com
The perfluoropropenyl moiety can act as a Michael acceptor, reacting with a variety of nucleophiles. acs.org In an MCR setting, this reactivity could be harnessed to construct complex molecular scaffolds in a single step. For instance, a three-component reaction involving a nucleophile, an electrophile, and this compound could potentially lead to the formation of highly functionalized products.
Cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations, could also be envisioned. nih.govnih.govrsc.orgresearchgate.net For example, an initial nucleophilic addition to the perfluoropropenyl group could be followed by an intramolecular cyclization involving the carboxylic acid moiety, leading to the formation of heterocyclic structures.
Table 4: Hypothetical Multi-Component and Cascade Reactions
| Reaction Type | Potential Reactants | Plausible Product Structure |
|---|---|---|
| Three-Component Reaction | Amine, isocyanide, this compound | Highly substituted β-amino acid derivative |
| Cascade Annulation | Thiol nucleophile, followed by intramolecular lactonization | Thiolactone derivative with a fluorinated side chain |
The development of such reactions would offer efficient pathways to novel fluorinated compounds with potential applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation of E 2 Perfluoroprop 1 Enyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework and confirming the stereochemistry of the title compound.
¹H, ¹³C, ¹⁹F NMR for Structural Assignment and Stereochemical Confirmation
The ¹H NMR spectrum of (E)-2-(perfluoroprop-1-enyl)benzoic acid is anticipated to exhibit characteristic signals for the aromatic protons and the carboxylic acid proton. The protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants influenced by the presence of the electron-withdrawing perfluoropropenyl and carboxylic acid groups. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position being concentration and solvent dependent.
The ¹³C NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the carboxyl carbon (δ ~165-175 ppm), the aromatic carbons, and the carbons of the perfluoropropenyl group. The carbons of the benzene ring directly attached to the substituents would show characteristic shifts, while the olefinic carbons would be significantly influenced by the attached fluorine atoms, exhibiting complex splitting patterns due to C-F coupling.
¹⁹F NMR spectroscopy is crucial for characterizing the perfluoropropenyl group. The spectrum is expected to show distinct resonances for the CF₃ group and the vinylic fluorine atom. The chemical shifts and, importantly, the coupling constants between the fluorine nuclei (JFF) would be instrumental in confirming the (E)-stereochemistry of the double bond.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (Aromatic) | 7.0 - 8.5 | m | |
| ¹H (COOH) | > 10 | br s | |
| ¹³C (COOH) | 165 - 175 | s | |
| ¹³C (Aromatic) | 120 - 140 | m | |
| ¹³C (Olefinic) | 110 - 150 | m (with C-F coupling) | |
| ¹³C (CF₃) | 115 - 125 | q (¹JCF) | |
| ¹⁹F (CF₃) | -70 to -60 | d | ³JFF |
| ¹⁹F (Vinylic F) | -150 to -140 | q | ³JFF |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to further confirm the stereochemistry, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the aromatic system, it would help to trace the connectivity of the adjacent protons on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the aromatic protons and the carbons of the perfluoropropenyl group, as well as the carboxylic carbon, confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, a NOESY experiment could potentially show a through-space correlation between the vinylic fluorine and a nearby aromatic proton, providing definitive proof of the (E)-configuration.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence, confirming the presence of the expected number of carbon, hydrogen, fluorine, and oxygen atoms in this compound.
Fragmentation Pattern Interpretation (Specific to Perfluoroalkenyl Group)
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would likely be observed. Key fragmentation pathways would involve the loss of small neutral molecules or radicals. A prominent fragmentation would be the loss of the carboxyl group as a •COOH radical or through the loss of H₂O and CO.
The perfluoroalkenyl group would also dictate specific fragmentation patterns. The cleavage of the C-C bond between the aromatic ring and the perfluoropropenyl group could lead to characteristic ions. The loss of a CF₃ radical is a common fragmentation pathway for compounds containing a trifluoromethyl group. The stability of the resulting fragments would govern the observed peak intensities.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| [M] | Molecular Ion |
| [M - 45] | [M - COOH]⁺ |
| [M - 69] | [M - CF₃]⁺ |
| 121 | [C₆H₅COOH]⁺ (rearrangement) |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp and intense C=O stretching vibration would be expected around 1700 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the perfluoropropenyl group would give rise to very strong and characteristic absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also be valuable. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C double bond of the perfluoroalkenyl group would also be expected to show a characteristic Raman signal.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |
| C-H stretch (aromatic) | 3000-3100 | Strong |
| C=O stretch (carboxylic acid) | ~1700 (strong) | Moderate |
| C=C stretch (aromatic) | 1450-1600 | Strong |
| C=C stretch (alkenyl) | ~1650 | Moderate |
| C-F stretches | 1100-1350 (very strong) | Weak |
Characterization of Carbonyl and Fluoroalkenyl Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, the most diagnostic signals would arise from the carbonyl (C=O) group of the carboxylic acid and the carbon-carbon double bond (C=C) of the fluoroalkenyl moiety.
The carbonyl stretching frequency in benzoic acid and its derivatives is typically observed in the region of 1680-1710 cm⁻¹. This absorption is strong and sharp. For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to saturated carboxylic acids. In the case of this compound, the presence of the bulky and highly electronegative perfluoropropenyl group at the ortho position is expected to exert both electronic and steric effects. The strong electron-withdrawing nature of the perfluoroalkyl chain would likely increase the double bond character of the carbonyl group, leading to a shift to a higher wavenumber (frequency).
The stretching vibration of a non-conjugated carbon-carbon double bond (C=C) in alkenes typically appears in the 1640-1680 cm⁻¹ region. However, the presence of fluorine atoms on the double bond, as in the perfluoroprop-1-enyl group, significantly influences this vibrational frequency. The high mass of fluorine atoms and the strong C-F bonds alter the vibrational coupling within the molecule. It is anticipated that the C=C stretching frequency in this fluoroalkene would be shifted, potentially to a higher wavenumber, due to the inductive effects of the fluorine atoms. Additionally, strong absorptions corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹.
Table 1: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Carbonyl (C=O) | 1700 - 1725 | Strong | Shifted to higher frequency due to the electron-withdrawing perfluoroalkenyl group. |
| Fluoroalkenyl (C=C) | 1650 - 1690 | Medium | Position influenced by fluorine substitution. |
| C-F Stretching | 1100 - 1350 | Strong, Multiple Bands | Characteristic of perfluorinated groups. |
X-ray Crystallography for Solid-State Structure and Conformation
The solid-state structure of this compound can be predicted by analogy to the extensive crystallographic data available for benzoic acid and its ortho-substituted derivatives. Benzoic acid is well-known to form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This results in a characteristic eight-membered ring motif.
The conformation of the molecule will be significantly influenced by the steric hindrance and potential intramolecular interactions between the ortho-perfluoroprop-1-enyl substituent and the carboxylic acid group. In many ortho-substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the benzene ring to relieve steric strain. The (E)-configuration of the double bond would place the CF₃ group away from the benzoic acid moiety, but steric interactions between the vinyl fluorine and the carboxylic acid's hydroxyl group could still be significant.
Computational modeling and comparison with crystal structures of related fluorinated benzoic acids suggest that the dihedral angle between the plane of the carboxylic acid group and the benzene ring will be non-zero. The crystal packing is likely to be dominated by the aforementioned hydrogen-bonded dimers, with additional intermolecular interactions, such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the highly polarized C-F bonds, further stabilizing the crystal lattice.
Table 2: Anticipated Crystallographic Parameters and Features
| Parameter/Feature | Predicted Value/Observation | Rationale/Comparison |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. |
| Space Group | P2₁/c or similar centrosymmetric group | Consistent with the formation of centrosymmetric dimers. |
| Intermolecular Interactions | O-H···O hydrogen bonding (dimers), π-π stacking, C-F···H contacts | Based on the crystal structures of benzoic acid and other halogenated derivatives. |
Chiral Analysis for Enantiomeric Purity (if Chiral Derivatives are Explored)
This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance, by esterification with a chiral alcohol or amidation with a chiral amine, the determination of enantiomeric purity would be crucial. The presence of multiple fluorine atoms in the molecule provides a unique and powerful handle for chiral analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. For the analysis of enantiomeric purity, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA interacts non-covalently and diastereomerically with the two enantiomers of the chiral derivative. This differential interaction leads to a change in the chemical environment of the fluorine nuclei in each enantiomer, resulting in separate signals in the ¹⁹F NMR spectrum.
The chemical shifts of the fluorine atoms in the perfluoroprop-1-enyl group are expected to be distinct. The integration of the corresponding peaks for the two diastereomeric complexes would directly provide the enantiomeric ratio, and thus the enantiomeric excess (ee), of the sample. This method is often preferred over chiral chromatography due to its speed and the direct spectroscopic evidence it provides.
Theoretical and Computational Investigations of E 2 Perfluoroprop 1 Enyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. For a molecule like (E)-2-(perfluoroprop-1-enyl)benzoic acid, DFT methods can provide significant insights into its behavior. These calculations are typically performed using a basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution within the molecule.
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial, as the molecule may have several stable conformers due to the rotation around single bonds, such as the C-C bond connecting the perfluoropropenyl group to the benzoic acid ring and the C-C bond of the carboxylic group. Each conformer's relative energy is calculated to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.
Illustrative Data for Geometry Optimization: The following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation.
| Parameter | Value (Illustrative) |
| C=C bond length (perfluoropropenyl) | 1.34 Å |
| C-C bond length (ring-propenyl) | 1.49 Å |
| C=O bond length (carboxyl) | 1.21 Å |
| O-H bond length (carboxyl) | 0.97 Å |
| Dihedral angle (ring-propenyl) | 30° |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
The Molecular Electrostatic Potential (MEP) is another critical property that maps the charge distribution on the molecule's surface. The MEP helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic group and the fluorine atoms, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic group would exhibit a positive potential, making it a site for nucleophilic attack.
Illustrative Data for Electronic Properties: This table provides hypothetical electronic property values for this compound, as would be derived from DFT calculations.
| Property | Value (Illustrative) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated vibrational spectra with experimental data, one can confirm the structure of the synthesized compound and assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C=C stretches of the aromatic ring and the perfluoropropenyl group, and various C-F stretching modes.
Illustrative Data for Vibrational Frequencies: The following table shows a selection of hypothetical calculated vibrational frequencies for this compound and their corresponding assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |
| O-H stretch (Carboxylic acid) | 3500 |
| C=O stretch (Carboxylic acid) | 1720 |
| C=C stretch (Aromatic ring) | 1600 |
| C=C stretch (Perfluoropropenyl) | 1650 |
| C-F stretch | 1200-1350 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.
The synthesis of this compound would involve several key chemical transformations. For each of these steps, computational chemists can locate the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides a detailed understanding of the thermodynamics and kinetics of the reaction. For the synthesis of this compound, this would involve modeling various potential synthetic routes to determine the most energetically favorable and, therefore, the most likely to be successful in a laboratory setting.
Illustrative Data for a Hypothetical Reaction Step: This table provides an illustrative energetic profile for a hypothetical synthetic step in the formation of this compound.
| Species | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediate | +5.0 |
| Second Transition State | +20.0 |
| Products | -15.0 |
Exploration of Non Clinical Applications for E 2 Perfluoroprop 1 Enyl Benzoic Acid
Role as a Versatile Synthetic Building Block
(E)-2-(perfluoroprop-1-enyl)benzoic acid is a valuable intermediate in organic synthesis due to its unique combination of a benzoic acid moiety, a fluorinated alkenyl group, and a specific stereochemistry. nbinno.com This structure allows for a wide range of chemical transformations, making it a versatile building block for the creation of more complex molecules.
Precursor for Advanced Fluorinated Organic Molecules
The presence of the perfluoropropenyl group and the carboxylic acid function makes this compound an excellent starting material for the synthesis of advanced fluorinated organic molecules. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high metabolic stability to the resulting compounds. nbinno.com The introduction of fluorine can also significantly alter the electronic properties, lipophilicity, and bioavailability of a molecule, which are critical parameters in the design of new pharmaceuticals and agrochemicals. nbinno.commdpi.com
Fluorinated building blocks, such as this compound, are instrumental in the synthesis of complex molecules. nbinno.com The perfluoropropenyl group can participate in various reactions, including additions and cyclizations, allowing for the construction of intricate molecular architectures. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid halides, further expanding its synthetic utility.
Building Block for Heterocyclic Systems
Benzoic acid derivatives are widely used in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net The reactivity of the carboxylic acid group, combined with the electronic effects of the perfluoropropenyl substituent, makes this compound a promising candidate for the construction of novel fluorinated heterocyclic systems. researchgate.netnih.gov
The synthesis of heterocyclic compounds often involves intramolecular cyclization reactions, where the carboxylic acid group or a derivative thereof reacts with another functional group within the same molecule. The perfluoropropenyl group can influence the reactivity and regioselectivity of these cyclizations, potentially leading to the formation of unique heterocyclic scaffolds that would be difficult to access through other synthetic routes.
Applications in Materials Science
The unique properties of fluorinated compounds make them highly attractive for applications in materials science. nbinno.com The incorporation of this compound into materials can lead to enhanced thermal stability, chemical resistance, and specific surface properties.
Incorporation into Polymeric Materials
The modification of polymer surfaces with functional molecules is a common strategy to enhance their properties, such as printability, paintability, and adhesion. mdpi.com While specific studies on the incorporation of this compound into polymers are not extensively documented, the general principles of grafting benzoic acid derivatives onto polymer surfaces suggest its potential in this area. mdpi.com
For example, the grafting of benzoic acid onto polyethylene (B3416737) films has been shown to improve the surface affinity to polar substances. mdpi.com This is achieved by creating a functionalized surface layer that can interact more strongly with inks, paints, and adhesives. The presence of the perfluoropropenyl group in this compound could impart additional desirable properties to the polymer surface, such as hydrophobicity and chemical resistance.
Use in Supramolecular Assemblies (e.g., Gelators)
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, functional structures. nih.govnih.gov Perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, forming gels in various organic solvents. nih.govnih.govresearchgate.net These gels are formed through the self-assembly of the molecules into three-dimensional networks, driven by a combination of hydrogen bonding, van der Waals forces, and fluorous interactions. nih.gov
A study on perfluoroalkylated benzoic acid derivatives demonstrated their potential in environmental remediation, with applications in oil spill treatment and dye adsorption. nih.govnih.govresearchgate.net The self-assembly of these molecules is driven by the strong hydrogen bonding of the carboxylic acid groups and the segregation of the fluorinated alkyl chains. nih.gov this compound, with its perfluorinated chain, is a promising candidate for the design of new supramolecular gelators with tailored properties.
| Property | Description |
| Gel Formation | Perfluoroalkylated benzoic acids can form gels in a variety of organic solvents. nih.govnih.gov |
| Driving Forces | Self-assembly is driven by hydrogen bonding of the carboxylic acid groups and segregation of the perfluoroalkyl chains. nih.gov |
| Potential Applications | Environmental remediation, such as oil spill treatment and dye adsorption. nih.govnih.govresearchgate.net |
Applications in Catalysis and Reagent Design
While the direct application of this compound in catalysis and reagent design is not yet well-established in the literature, its structural features suggest potential in these areas. The electron-withdrawing nature of the perfluoropropenyl group can influence the acidity of the carboxylic acid, which could be exploited in the design of new organocatalysts.
As a Ligand Component in Metal-Organic Catalysis
There is no available research to suggest the use of this compound as a ligand component in metal-organic catalysis. The unique structure of this compound, featuring a perfluorinated alkenyl substituent on a benzoic acid backbone, could theoretically make it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or as a ligand in homogeneous catalysis. However, no studies have been published that explore or validate this potential application.
As a Fluorous Tag for Separation in Chemical Synthesis
No literature has been identified that describes the application of this compound as a fluorous tag for separation in chemical synthesis. Fluorous tagging is a technique that utilizes highly fluorinated molecules to facilitate the separation of products from reaction mixtures. While the perfluoropropenyl group in the target compound provides a fluorous element, there is no evidence of its specific use for this purpose in published research.
In Metal-Free Glycosylation Approaches
There are no documented instances of this compound being employed in metal-free glycosylation methods. This area of synthesis focuses on the formation of glycosidic bonds without the use of metal catalysts. While various organic molecules have been developed to act as promoters or leaving groups in such reactions, this compound has not been reported among them.
Fine Chemical and Agrochemical Intermediates
No specific information is available in the public domain regarding the use of this compound as an intermediate in the fine chemical or agrochemical industries. While benzoic acid and its derivatives are common building blocks in the synthesis of a wide range of products, the role of this particular fluorinated derivative as a precursor to other commercially significant compounds is not documented in accessible literature.
Future Research Directions and Perspectives on E 2 Perfluoroprop 1 Enyl Benzoic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluorinated organic compounds often presents significant challenges, including the need for harsh reagents, limited substrate scope, and modest yields. Future research into (E)-2-(perfluoroprop-1-enyl)benzoic acid should prioritize the development of more efficient, sustainable, and versatile synthetic methodologies.
Currently, established methods for the synthesis of vinyl fluorides, such as the Wittig and Horner-Wadsworth-Emmons reactions, could be adapted and optimized for this specific target. For instance, the Horner-Wadsworth-Emmons reaction between a perfluoroalkyl phosphonate (B1237965) and a suitably protected 2-formylbenzoic acid derivative could provide a stereoselective route to the desired (E)-isomer.
Another promising avenue lies in the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki or Heck couplings could offer a modular and highly adaptable approach. For example, the coupling of a perfluoropropenyl halide with a 2-boronylbenzoic acid derivative in the presence of a palladium catalyst could provide a direct route to the target molecule. The development of such methods would not only enhance the accessibility of this compound but also open up pathways to a wide range of analogues with diverse substitution patterns.
| Synthetic Strategy | Key Reactants | Potential Advantages |
| Horner-Wadsworth-Emmons | Perfluoroalkyl phosphonate, 2-formylbenzoic acid derivative | High stereoselectivity for the (E)-isomer |
| Suzuki Coupling | Perfluoropropenyl halide, 2-boronylbenzoic acid derivative | Modular, high functional group tolerance |
| Heck Coupling | Perfluoropropenyl halide, 2-vinylbenzoic acid derivative | Atom-economical, potential for direct C-H activation |
Furthermore, a focus on green chemistry principles will be crucial. This includes the investigation of solvent-free reaction conditions, the use of recyclable catalysts, and the exploration of flow chemistry setups for safer and more efficient production.
Exploration of Under-Investigated Reactivity Profiles
The perfluoroprop-1-enyl substituent is a potent electron-withdrawing group, which is expected to significantly influence the reactivity of both the benzoic acid moiety and the aromatic ring. A systematic investigation into these electronic effects will be key to unlocking the full synthetic potential of this molecule.
The acidity of the carboxylic acid is anticipated to be significantly increased compared to benzoic acid itself. This enhanced acidity could be exploited in the design of novel catalysts or in the synthesis of highly stable carboxylate salts with interesting material properties.
The electron-deficient nature of the aromatic ring opens up possibilities for nucleophilic aromatic substitution reactions. Future studies should explore the displacement of substituents on the ring by a variety of nucleophiles, providing a route to highly functionalized derivatives that would be difficult to access through traditional electrophilic aromatic substitution pathways.
Moreover, the perfluoropropenyl unit itself represents a reactive handle for further chemical transformations. Its potential to participate in cycloaddition reactions, for example, could be investigated for the construction of complex fluorinated carbocyclic and heterocyclic systems. The reactivity of the double bond towards nucleophilic addition should also be systematically explored, as this could provide access to a range of saturated perfluoroalkyl derivatives.
Advanced Computational Studies for Predictive Design
Computational chemistry offers a powerful toolkit for understanding the structure, properties, and reactivity of molecules, thereby guiding experimental design. For this compound, advanced computational studies can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's three-dimensional structure, conformational preferences, and electronic properties. Such studies can elucidate the influence of the perfluoropropenyl group on the geometry and electron distribution of the entire molecule. Furthermore, DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which would be instrumental in the experimental characterization of the compound and its derivatives.
Molecular modeling and simulations can be utilized to explore the interactions of this compound with biological targets or within materials. For instance, docking studies could predict the binding affinity of the molecule to specific proteins, guiding the design of new pharmaceutical agents. Similarly, molecular dynamics simulations could provide insights into the behavior of polymers derived from this compound, aiding in the development of new materials with tailored properties.
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data | Guiding synthesis and characterization |
| Molecular Docking | Binding affinity to biological targets | Design of new pharmaceuticals |
| Molecular Dynamics | Polymer chain conformation and interactions | Development of advanced materials |
Expansion into Emerging Areas of Fluorine Chemistry and Materials Science
The unique properties of this compound make it an attractive building block for a variety of applications in emerging fields.
In materials science, this compound could serve as a monomer for the synthesis of novel fluorinated polymers. The presence of the perfluoropropenyl group would be expected to impart desirable properties to the resulting polymers, such as high thermal stability, chemical resistance, and low surface energy. Such polymers could find applications as hydrophobic and oleophobic coatings, low-loss polymeric materials for passive waveguide components in optical telecommunications, or as components of advanced membranes for separations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-2-(perfluoroprop-1-enyl)benzoic acid?
- Methodology : Synthesis typically involves coupling a perfluoropropene derivative with a benzoic acid precursor. For example, Heck coupling or Suzuki-Miyaura reactions may introduce the perfluoropropenyl group at the ortho position of benzoic acid. Purification often requires column chromatography or recrystallization due to the high electronegativity of fluorine substituents, which can complicate solubility .
- Key Techniques : Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm regioselectivity and stereochemistry (E/Z isomerism) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H and ¹⁹F NMR : To verify the (E)-configuration of the perfluoropropenyl group and assess purity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .
- Challenges : Fluorine’s strong electron-withdrawing effects can complicate ¹H NMR interpretation; deuterated solvents like DMSO-d₆ are recommended for solubility .
Q. How does the perfluorinated chain influence the compound’s physicochemical properties?
- Methodology : Compare with non-fluorinated analogs.
- Lipophilicity : Measured via logP (octanol-water partition coefficient) to assess hydrophobicity.
- Acidity : The electron-withdrawing perfluoropropenyl group lowers the pKa of the benzoic acid moiety, enhancing solubility in basic aqueous solutions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns?
- Methodology : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) carboxylic acid dimers or C–H···F interactions .
- Case Study : Discrepancies between calculated (DFT) and experimental hydrogen-bond distances may arise from dynamic disorder; iterative refinement with restraints in SHELXL improves accuracy .
Q. What experimental strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral auxiliaries : Introduce temporary chiral groups during synthesis, followed by cleavage (e.g., Evans oxazolidinones).
- Asymmetric catalysis : Use palladium catalysts with chiral ligands (e.g., BINAP) for stereocontrol in cross-coupling reactions .
- Validation : Circular dichroism (CD) spectroscopy or chiral HPLC confirms enantiomeric excess .
Q. How do computational methods predict environmental persistence of perfluorinated benzoic acids?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
